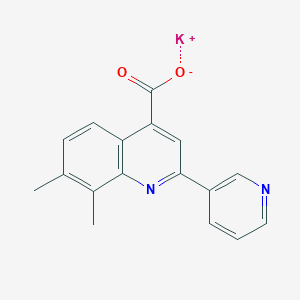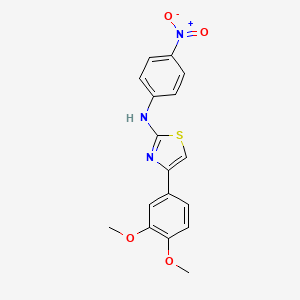
potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate, also known as DMQK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQK is a quinoline derivative that has been synthesized via a number of methods, and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of protein kinase C, which is an enzyme that plays a key role in the regulation of cell growth and survival. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to exhibit fluorescence properties that can be used for the detection of metal ions.
Biochemical and Physiological Effects:
potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of protein kinase C, the induction of apoptosis in cancer cells, and the detection of metal ions. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to have potential applications in the field of photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively kill cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has a number of advantages for use in lab experiments, including its ability to selectively inhibit protein kinase C, its fluorescent properties for the detection of metal ions, and its potential applications in photodynamic therapy. However, potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of future directions for research on potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate, including its potential applications in the treatment of cancer, its use as a fluorescent probe for the detection of metal ions, and its potential as a photosensitizer for photodynamic therapy. Further research is also needed to fully understand the mechanism of action of potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate and to explore its potential applications in other fields.
Méthodes De Synthèse
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate can be synthesized using a number of methods, including the Pfitzinger reaction and the Friedländer reaction. The Pfitzinger reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by cyclization to form the quinoline ring system. The Friedländer reaction involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst, followed by a cyclization reaction to form the quinoline ring system.
Applications De Recherche Scientifique
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit a range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein kinase C, and as an inhibitor of the growth of cancer cells. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to have potential applications in the field of photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively kill cancer cells.
Propriétés
IUPAC Name |
potassium;7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2.K/c1-10-5-6-13-14(17(20)21)8-15(19-16(13)11(10)2)12-4-3-7-18-9-12;/h3-9H,1-2H3,(H,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMUHUVVZGTDPH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)[O-])C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13KN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5158956.png)
![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5158978.png)
![{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5158981.png)
![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)
![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)